6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
Overview
Description
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with chlorine and a 2,2-dimethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring One common method is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chlorine atom at the 6-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a tool to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its potential as a pharmacophore in drug discovery is also being explored.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for further drug development and testing.
Industry: In the industrial sector, this compound may find applications in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N2-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
6-Chloro-N4-(2-methoxyethyl)pyrimidine-2,4-diamine
6-Chloro-N4-(2-ethoxyethyl)pyrimidine-2,4-diamine
Uniqueness: 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,2-dimethoxyethyl group may confer unique properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
6-chloro-4-N-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O2/c1-14-7(15-2)4-11-6-3-5(9)12-8(10)13-6/h3,7H,4H2,1-2H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBLVWDPYRLPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=NC(=N1)N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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